![molecular formula C15H10Cl2N2O2S B2787768 2-chloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 886963-60-6](/img/structure/B2787768.png)
2-chloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide” is a chemical compound that has been mentioned in the context of anti-inflammatory properties . It’s a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring .
Synthesis Analysis
The synthesis of similar benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The structure of similar compounds was analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis
The compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Applications De Recherche Scientifique
Anti-Tubercular Activity
Benzothiazole derivatives have been extensively studied for their potential as anti-tubercular agents. The compound is part of this family and has shown promise in inhibiting the growth of Mycobacterium tuberculosis. The inhibitory concentrations of these molecules have been compared with standard reference drugs, and some derivatives have demonstrated better inhibition potency .
Anti-Inflammatory Properties
Research has indicated that benzothiazole derivatives can be synthesized to exhibit anti-inflammatory properties. These compounds have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the process of inflammation. Certain derivatives have shown high selectivity and inhibition potency, making them potential candidates for anti-inflammatory drugs .
Antimicrobial Activity
The structural motif of benzothiazole is known to confer antimicrobial properties. As such, derivatives of this compound have been explored for their effectiveness against various microbial strains. This includes potential use in the development of new antibiotics or antiseptics .
Quorum Sensing Inhibition
Quorum sensing is a system of stimulus and response correlated to population density. Benzothiazole derivatives have been used in the preparation of molecules that can disrupt this process in bacteria like Pseudomonas aeruginosa. This application is particularly relevant in the context of biofilm formation and bacterial resistance .
Anticancer Activity
Some benzothiazole derivatives have been screened for their anticancer properties. They have been tested against various cancer cell lines, including human breast adenocarcinoma (MCF7), and compared with standard drugs like 5-fluorouracil. The results from these studies suggest that certain derivatives could be developed into anticancer agents .
Synthetic Methodology Development
The synthesis of benzothiazole derivatives, including the compound , involves various synthetic pathways such as diazo-coupling, Knoevenagel condensation, and molecular hybridization techniques. These methods contribute to the broader field of organic synthesis, providing new routes and strategies for constructing complex molecules .
Mécanisme D'action
Target of Action
Similar benzothiazole derivatives have been reported to exhibit anti-tubercular activity .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the function of the target .
Biochemical Pathways
Benzothiazole derivatives have been reported to affect various biochemical pathways, leading to downstream effects such as the inhibition of bacterial growth .
Orientations Futures
The future directions for “2-chloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide” and similar compounds could involve further exploration of their anti-inflammatory and anti-tubercular properties . Additionally, more research could be conducted to understand their mechanism of action and potential applications in medicine .
Propriétés
IUPAC Name |
2-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c1-21-11-7-6-10(17)13-12(11)18-15(22-13)19-14(20)8-4-2-3-5-9(8)16/h2-7H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJQKYYAZUXNEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

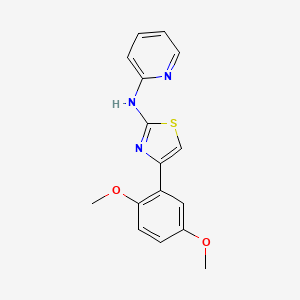
![2-[(2,4-Difluorophenyl)methoxy]-1,3-thiazole](/img/structure/B2787686.png)

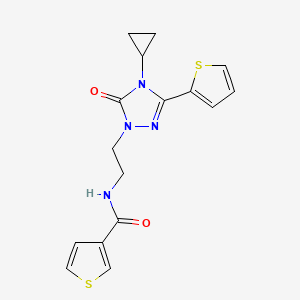

![2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride](/img/structure/B2787692.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(pyridin-4-yl)methanone](/img/structure/B2787697.png)
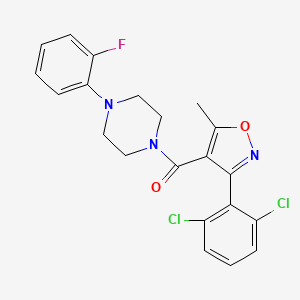
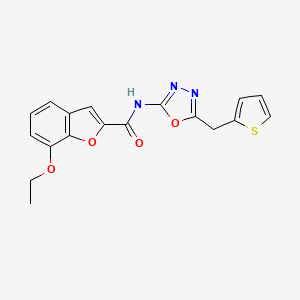
![(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2787701.png)
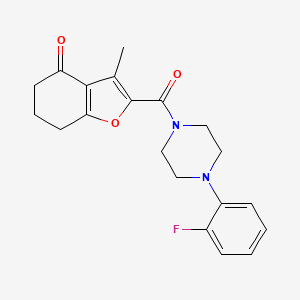
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2787706.png)
![Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2787708.png)